molecular formula C14H15NO6 B14664615 (2-Acetyloxycyclopentyl) 4-nitrobenzoate CAS No. 37844-68-1

(2-Acetyloxycyclopentyl) 4-nitrobenzoate

Cat. No.: B14664615
CAS No.: 37844-68-1
M. Wt: 293.27 g/mol
InChI Key: JKDSBXDOQZTOFP-UHFFFAOYSA-N
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Description

(2-Acetyloxycyclopentyl) 4-nitrobenzoate is an organic compound with the molecular formula C14H15NO6 It is characterized by the presence of an acetyloxy group attached to a cyclopentyl ring and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyloxycyclopentyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-acetyloxycyclopentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Acetyloxycyclopentyl) 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Acetyloxycyclopentyl) 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.

    Biology: The compound’s derivatives may have potential as enzyme inhibitors or substrates in biochemical assays.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific biological activities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (2-Acetyloxycyclopentyl) 4-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. For instance, if the compound is used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2-Acetyloxycyclopentyl) 4-aminobenzoate: A reduction product of (2-Acetyloxycyclopentyl) 4-nitrobenzoate.

    (2-Hydroxycyclopentyl) 4-nitrobenzoate: A hydrolysis product where the acetyloxy group is replaced by a hydroxy group.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and makes the compound a versatile intermediate in organic synthesis .

Properties

CAS No.

37844-68-1

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

(2-acetyloxycyclopentyl) 4-nitrobenzoate

InChI

InChI=1S/C14H15NO6/c1-9(16)20-12-3-2-4-13(12)21-14(17)10-5-7-11(8-6-10)15(18)19/h5-8,12-13H,2-4H2,1H3

InChI Key

JKDSBXDOQZTOFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCC1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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